4-Decyl-N-hydroxy-N-methylbenzamide
Description
4-Decyl-N-hydroxy-N-methylbenzamide is a hydroxamic acid derivative featuring a benzamide core substituted with a decyl (C10) alkyl chain at the para position, an N-hydroxy group, and an N-methyl group. This structural motif is characteristic of histone deacetylase (HDAC) inhibitors, which modulate gene expression by altering chromatin structure .
Properties
CAS No. |
101335-18-6 |
|---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-decyl-N-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C18H29NO2/c1-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)18(20)19(2)21/h12-15,21H,3-11H2,1-2H3 |
InChI Key |
ZCKOAPNQDREWMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)N(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Conformation
The dihedral angle between the benzamide core and the substituent group critically influences binding to biological targets. Key comparisons include:
This may affect interactions with HDAC catalytic pockets .
Pharmacokinetic Considerations
HPAPB’s pharmacokinetic profile in rats (t₁/₂ = 0.592 h, CL = 0.611 L/h/kg) suggests rapid clearance, a common issue with hydroxamic acids. The decyl chain in 4-Decyl-N-hydroxy-N-methylbenzamide may prolong half-life by increasing plasma protein binding or reducing renal excretion, though this remains speculative without data .
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